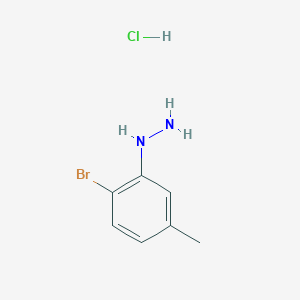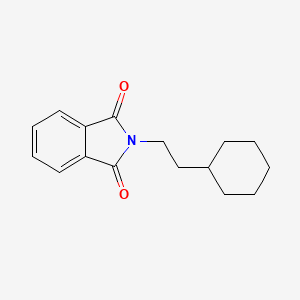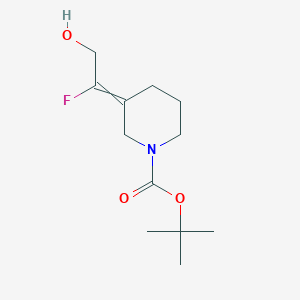
tert-Butyl 3-(1-fluoro-2-hydroxyethylidene)-piperidine-1-carboxylate
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of “tert-Butyl 3-(1-fluoro-2-hydroxyethylidene)-piperidine-1-carboxylate” can be represented by the InChI code:1S/C10H16FNO3/c1-10 (2,3)15-9 (14)12-4-7 (5-12)8 (11)6-13/h13H,4-6H2,1-3H3 . This indicates that the molecule consists of 10 carbon atoms, 16 hydrogen atoms, 1 fluorine atom, 1 nitrogen atom, and 3 oxygen atoms . Physical And Chemical Properties Analysis
The physical form of “tert-Butyl 3-(1-fluoro-2-hydroxyethylidene)-piperidine-1-carboxylate” is oil . It has a molecular weight of 217.24 g/mol . The compound should be stored at a temperature of 4 degrees Celsius .Applications De Recherche Scientifique
Synthesis and Characterization
Synthesis of Related Compounds : Studies on the synthesis of compounds structurally similar to tert-Butyl 3-(1-fluoro-2-hydroxyethylidene)-piperidine-1-carboxylate have shown diverse methods and yields. For instance, the synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate, a key intermediate of Vandetanib, was achieved through a three-step process involving acylation, sulfonation, and substitution (Wang, Xu, Tang, & Xu, 2015).
Characterization Techniques : Various characterization techniques such as LCMS, 1H NMR, 13C NMR, IR, and CHN elemental analysis have been used for compounds like tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate (Sanjeevarayappa, Iyengar, Kumar, & Suchetan, 2015).
Structural Studies
- Crystal Structure Analysis : X-ray crystallography has been used to determine the structures of similar compounds, revealing details such as molecular packing, hydrogen bonding patterns, and spatial arrangements. For instance, X-ray studies of tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate showed strong O-H...O=C hydrogen bonds leading to infinite chains in the crystal structure (Didierjean, Marin, Wenger, Briand, Aubry, & Guichard, 2004).
Biological Applications
- Antibacterial and Anthelmintic Activity : Some structurally related compounds have been evaluated for their biological activities. For example, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate exhibited moderate anthelmintic and poor antibacterial activities (Sanjeevarayappa et al., 2015).
Safety And Hazards
Propriétés
IUPAC Name |
tert-butyl 3-(1-fluoro-2-hydroxyethylidene)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20FNO3/c1-12(2,3)17-11(16)14-6-4-5-9(7-14)10(13)8-15/h15H,4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZCGMXWLFIVGKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(=C(CO)F)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 3-(1-fluoro-2-hydroxyethylidene)-piperidine-1-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



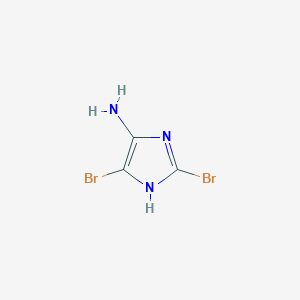
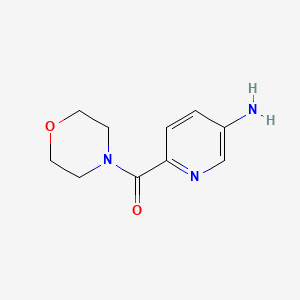
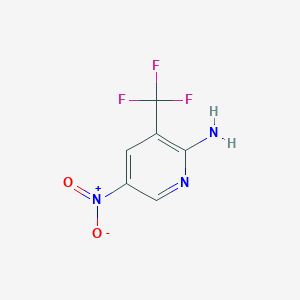
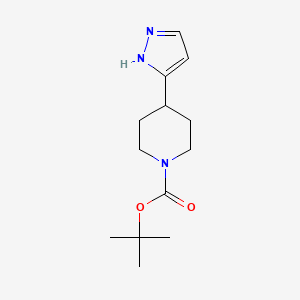
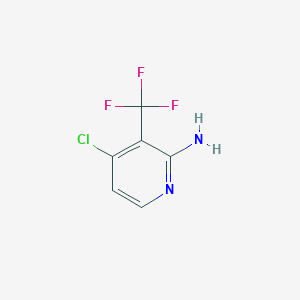

![Ethyl 5-Cbz-4,5,6,7-Tetrahydrothieno-[3,2-c]pyridine-2-carboxylate](/img/structure/B1404177.png)
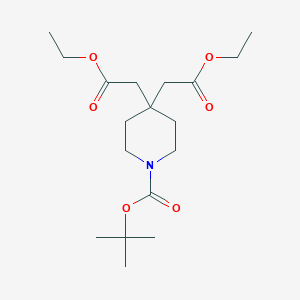
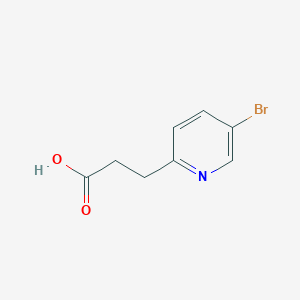
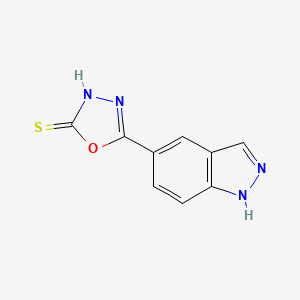
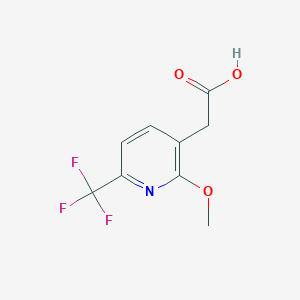
![6,7,8,9-Tetrahydro-5H-Imidazo[1,2-d][1,4]diazepine](/img/structure/B1404184.png)
